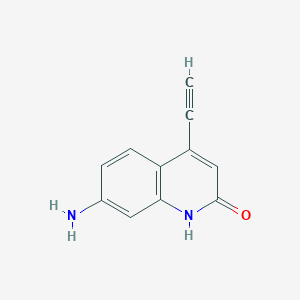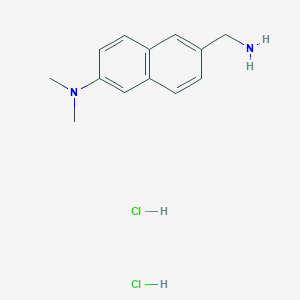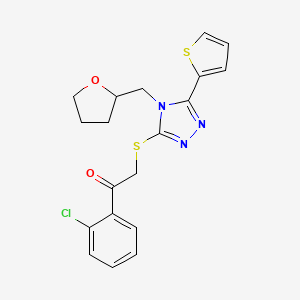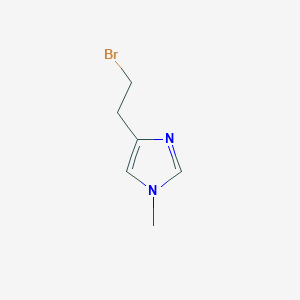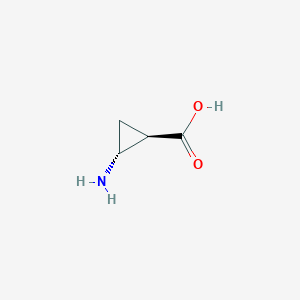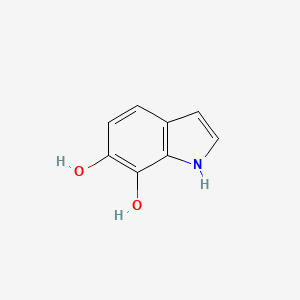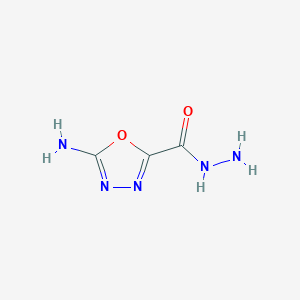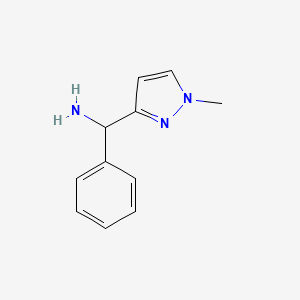
N-Methylpiperazine-1-carboxamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpiperazine-1-carboxamidedihydrochloride is a chemical compound with the molecular formula C6H13N3O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylpiperazine-1-carboxamidedihydrochloride can be synthesized through the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction parameters to maximize yield and purity. The final product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylpiperazine-1-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperazine compounds .
Applications De Recherche Scientifique
N-Methylpiperazine-1-carboxamidedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, including antihistamines and antipsychotics.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methylpiperazine-1-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpiperazine: A common building block used in organic synthesis.
Piperazine: A parent compound used in the synthesis of various pharmaceuticals.
Cyclizine: An antihistamine derived from piperazine.
Meclizine: Another antihistamine with similar structure and function.
Uniqueness
N-Methylpiperazine-1-carboxamidedihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H15Cl2N3O |
|---|---|
Poids moléculaire |
216.11 g/mol |
Nom IUPAC |
N-methylpiperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-7-6(10)9-4-2-8-3-5-9;;/h8H,2-5H2,1H3,(H,7,10);2*1H |
Clé InChI |
YLPUBOJXEXIZNC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


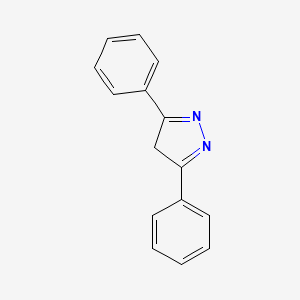
![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
